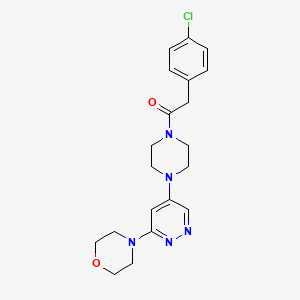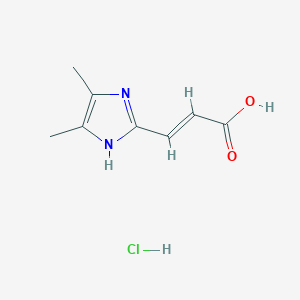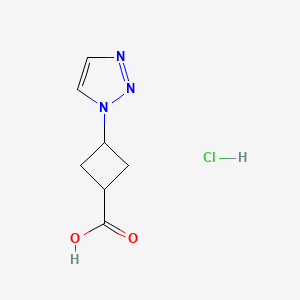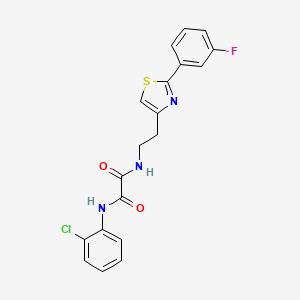![molecular formula C19H20N2O4S B2603304 3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide CAS No. 1015717-46-0](/img/structure/B2603304.png)
3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide” is a complex organic molecule. It contains a benzenesulfonyl group, a 2-oxopyrrolidin-1-yl group, and a propanamide group. These groups are common in many pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzenesulfonyl group would provide aromaticity, the 2-oxopyrrolidin-1-yl group would introduce a cyclic structure, and the propanamide group would contribute to the polarity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the benzenesulfonyl group might undergo electrophilic aromatic substitution, the 2-oxopyrrolidin-1-yl group might participate in ring-opening reactions, and the propanamide group could be involved in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarity of its functional groups, its stability might be influenced by the aromaticity of the benzenesulfonyl group, and its reactivity could be determined by the presence of the 2-oxopyrrolidin-1-yl and propanamide groups .Applications De Recherche Scientifique
Herbicidal Activity
One significant application of compounds related to "3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide" includes their role in agriculture as potential herbicides. For instance, novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives have been synthesized for weed control. These compounds exhibit remarkable herbicidal activity against various weeds, indicating their potential as novel herbicide candidates. The exploration of such sulfonamide derivatives showcases the chemical's versatility and its possible contributions to agricultural science, providing efficient and possibly more environmentally friendly weed control solutions (Xie et al., 2014).
Organic Synthesis and Catalysis
In the realm of organic chemistry, related compounds have been utilized in the synthesis of diverse organic molecules. For example, the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes under air, using a palladium-copper catalyst system, highlights the compound's role in facilitating complex chemical reactions. This application underscores the potential of such chemicals in enhancing the efficiency and selectivity of synthetic organic reactions, contributing to the development of novel compounds with varied applications (Miura et al., 1998).
Enzyme Inhibition
Furthermore, derivatives of benzenesulfonamides, including those structurally related to "3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide", have shown promise as inhibitors of various enzymes. For instance, they have been explored as potent inhibitors of membrane-bound phospholipase A2, demonstrating significant therapeutic potential in the treatment of conditions like myocardial infarction by reducing the size of the infarction in experimental models (Oinuma et al., 1991).
Antimicrobial and Anticonvulsant Activities
Additionally, certain N-substituted derivatives have been reported to exhibit antimicrobial activities against various bacterial strains. This highlights the potential of such compounds in the development of new antibacterial agents, addressing the growing concern of antibiotic resistance (Khalid et al., 2016). Moreover, hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides have shown anticonvulsant activity, suggesting their utility in developing treatments for epilepsy and other seizure disorders (Kamiński et al., 2016).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-18(11-13-26(24,25)17-8-2-1-3-9-17)20-15-6-4-7-16(14-15)21-12-5-10-19(21)23/h1-4,6-9,14H,5,10-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROICKXNAURMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2603222.png)
![1-(4-chloro-2-methylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2603224.png)
![[4-(5-Chloropyridin-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2603225.png)




![N-[1-[1-(4-Cyanophenyl)-5-methylpyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2603233.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid](/img/structure/B2603238.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-2-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)acetamide](/img/structure/B2603242.png)
![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone](/img/structure/B2603244.png)